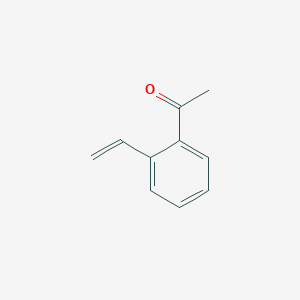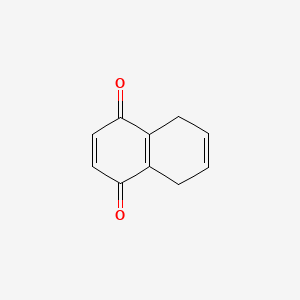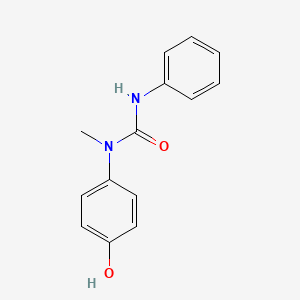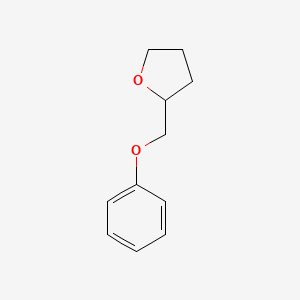
diethyl n-decylmalonate
Overview
Description
Diethyl n-decylmalonate is an organic compound that belongs to the class of malonic esters. It is characterized by the presence of two ethyl ester groups and a decyl group attached to the malonic acid backbone. This compound is used in various chemical syntheses and has applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl n-decylmalonate typically involves the alkylation of diethyl malonate. The process begins with the formation of the enolate ion from diethyl malonate by treating it with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as decyl bromide, to form this compound .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl n-decylmalonate undergoes various chemical reactions, including:
Alkylation: The enolate ion formed from this compound can react with alkyl halides to introduce additional alkyl groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides (e.g., decyl bromide).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating in the presence of a suitable catalyst
Major Products Formed
Alkylation: Dialkylated malonic esters.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids
Scientific Research Applications
Diethyl n-decylmalonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl n-decylmalonate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The presence of the decyl group enhances the compound’s lipophilicity, making it suitable for applications in hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: The parent compound without the decyl group.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl n-butylmalonate: Similar structure but with a butyl group instead of a decyl group .
Uniqueness
Diethyl n-decylmalonate is unique due to the presence of the long decyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic compared to its shorter-chain analogs, influencing its solubility and reactivity in various chemical environments .
Properties
CAS No. |
5077-96-3 |
|---|---|
Molecular Formula |
C17H32O4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
diethyl 2-decylpropanedioate |
InChI |
InChI=1S/C17H32O4/c1-4-7-8-9-10-11-12-13-14-15(16(18)20-5-2)17(19)21-6-3/h15H,4-14H2,1-3H3 |
InChI Key |
PAMYCOKKVLYDHI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCC(C(=O)OCC)C(=O)OCC |
Key on ui other cas no. |
5077-96-3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














